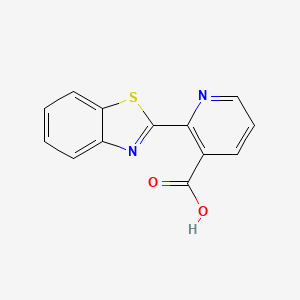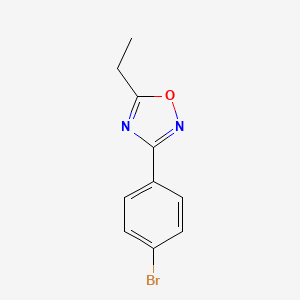
2-Benzothiazol-2-yl-nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzothiazol-2-yl-nicotinic acid, also known as 2-(1,3-benzothiazol-2-yl)nicotinic acid, is a chemical compound with the CAS Number: 728-66-5 . It has a molecular weight of 256.28 and its IUPAC name is 2-(1,3-benzothiazol-2-yl)nicotinic acid . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as 2-Benzothiazol-2-yl-nicotinic acid, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The InChI code for 2-Benzothiazol-2-yl-nicotinic acid is 1S/C13H8N2O2S/c16-13(17)8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)18-12/h1-7H, (H,16,17) .Chemical Reactions Analysis
Benzothiazole synthesis involves various reactions. For instance, a condensation of 2-aminothiophenol with aldehydes in DMSO provides 2-aroylbenzothiazoles . A similar reaction of 2-aminothiophenol with acetophenones under metal-free conditions in DMSO or nitrobenzene as an oxidant provides 2-arylbenzothiazoles .Physical And Chemical Properties Analysis
2-Benzothiazol-2-yl-nicotinic acid is a solid compound . It has a molecular weight of 256.28 .Aplicaciones Científicas De Investigación
Anti-Tubercular Compounds
Benzothiazole derivatives, including 2-Benzothiazol-2-yl-nicotinic acid, have been found to have potent anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Anti-Bacterial Properties
Benzothiazole derivatives have been investigated for their antimicrobial properties . They have shown activity against gram-positive bacteria (Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and several fungi .
Anti-Fungal Properties
In addition to their antibacterial properties, benzothiazole derivatives have also shown anti-fungal properties . They have been tested against fungi such as Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum .
Anti-Oxidant Properties
2-Arylbenzothiazole derivatives, a category that includes 2-Benzothiazol-2-yl-nicotinic acid, have been found to possess anti-oxidant properties .
Anti-Inflammatory Agents
The benzothiazole ring system, which is a part of 2-Benzothiazol-2-yl-nicotinic acid, is widely used in the creation of anti-inflammatory agents .
Enzyme Inhibitors
Benzothiazole-based compounds have been used as enzyme inhibitors . This makes them useful in the development of drugs that need to inhibit the action of certain enzymes in the body.
Fluorescence Materials
2-Benzothiazol-2-yl-nicotinic acid and its derivatives have been used as fluorescence materials . This makes them useful in various applications that require the use of fluorescent materials, such as in the development of sensors and imaging reagents.
Electroluminescent Devices
Benzothiazole-based compounds have been used in the creation of electroluminescent devices . This makes them useful in the electronics industry, particularly in the development of devices that require electroluminescence.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to have a wide range of biological applications . They have been used as anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , anti-proliferative , anti-convulsant , and more . Therefore, the targets can vary depending on the specific derivative and its intended use.
Mode of Action
It is known that the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .
Biochemical Pathways
Benzothiazole derivatives have been found to have a wide range of biological applications , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Benzothiazole derivatives have been found to have a wide range of biological applications , suggesting that they may have diverse molecular and cellular effects.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-13(17)8-4-3-7-14-11(8)12-15-9-5-1-2-6-10(9)18-12/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVBCUFEFFICAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357604 |
Source


|
| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzothiazol-2-yl-nicotinic acid | |
CAS RN |
728-66-5 |
Source


|
| Record name | 2-Benzothiazol-2-yl-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(3,4-Dimethoxy-phenyl)-ethyl]-thiourea](/img/structure/B1270483.png)







![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)

